2-Hydroxy-3-nitrocarbazole

Description

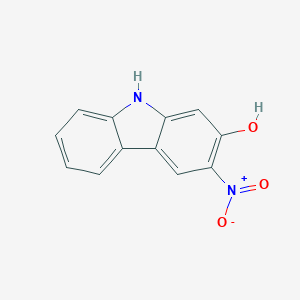

2-Hydroxy-3-nitrocarbazole (CAS 153654-33-2) is a nitro-substituted carbazole derivative with the molecular formula C₁₂H₈N₂O₃ and a molecular weight of 228.2 g/mol . Key physical properties include a predicted boiling point of 463.1±25.0 °C, density of 1.560±0.06 g/cm³, and a pKa of 7.36±0.30 . The compound features a hydroxyl group at the 2-position and a nitro group at the 3-position on the carbazole scaffold. Carbazoles are aromatic heterocycles with applications in pharmaceuticals, organic electronics, and materials science due to their planar structure and electron-rich properties.

Properties

CAS No. |

153654-33-2 |

|---|---|

Molecular Formula |

C12H8N2O3 |

Molecular Weight |

228.2 g/mol |

IUPAC Name |

3-nitro-9H-carbazol-2-ol |

InChI |

InChI=1S/C12H8N2O3/c15-12-6-10-8(5-11(12)14(16)17)7-3-1-2-4-9(7)13-10/h1-6,13,15H |

InChI Key |

AFYFSKQCEUFIJU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)[N+](=O)[O-] |

Other CAS No. |

153654-33-2 |

Synonyms |

2-HYDROXY-3-NITROCARBAZOLE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The nitro-substituted carbazole family includes several derivatives with varying numbers and positions of nitro and hydroxyl groups. Below is a detailed comparison based on available data and structural analogs.

Structural Analogues and Molecular Properties

The following nitro-substituted carbazoles are closely related to 2-Hydroxy-3-nitrocarbazole (CAS 153654-33-2) :

2-Hydroxy-1,3,6-trinitrocarbazole (CAS 153654-32-1)

- Molecular formula: C₁₂H₅N₅O₇

- Molecular weight: ~347.2 g/mol (calculated).

- Features three nitro groups at positions 1, 3, and 5.

2-Hydroxy-1,3-dinitrocarbazole (CAS 153654-34-3)

- Molecular formula: C₁₂H₆N₄O₅

- Molecular weight: ~286.2 g/mol (calculated).

- Nitro groups at positions 1 and 3.

2-Hydroxy-1-nitrocarbazole (CAS 153654-35-4)

- Molecular formula: C₁₂H₇N₃O₃

- Molecular weight: ~241.2 g/mol (calculated).

- Single nitro group at position 1.

Key Observations:

- Molecular Weight and Density : Increasing nitro substitutions (e.g., 1,3,6-trinitro derivative) elevate molecular weight and likely density due to the nitro group’s high electron-withdrawing nature and atomic mass .

- Acidity (pKa) : The hydroxyl group’s acidity in this compound (pKa ~7.36) is influenced by the adjacent nitro group at position 3, which stabilizes the deprotonated form via resonance. Derivatives with multiple nitro groups (e.g., 1,3,6-trinitro) may exhibit even lower pKa values due to enhanced electron withdrawal .

Reactivity and Stability

- Steric and Electronic Effects: The 3-nitro group in this compound may induce steric hindrance or electronic effects that differ from isomers like 2-Hydroxy-1-nitrocarbazole. Meta-substituted nitro groups (e.g., position 3) allow for resonance stabilization across the aromatic ring, whereas ortho-substituted nitro groups (e.g., position 1) may cause steric clashes with the hydroxyl group. Nitro Group Reduction: The position and number of nitro groups influence reduction potentials. Trinitro derivatives are more likely to undergo explosive decomposition under extreme conditions compared to mono- or dinitro analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.